molecular formula C11H10FN3O4S2 B12215811 2-(4-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide

2-(4-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12215811
M. Wt: 331.3 g/mol
InChI Key: BTZMOMNOJVLKFI-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a fluorophenoxy group and a methylsulfonyl-substituted thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced by reacting the thiadiazole intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluorophenoxy Group: The final step involves the nucleophilic substitution reaction between the fluorophenoxy group and the acetamide derivative, typically using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenoxy)acetamide: Lacks the thiadiazole and methylsulfonyl groups.

    N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide: Lacks the fluorophenoxy group.

Uniqueness

2-(4-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the combination of the fluorophenoxy group, the methylsulfonyl-substituted thiadiazole ring, and the acetamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Biological Activity

The compound 2-(4-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is a novel synthetic derivative belonging to the class of thiadiazoles, which have garnered attention for their diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H12FN3O3SC_{12}H_{12}FN_{3}O_{3}S, with a molecular weight of approximately 295.3 g/mol. The structure features a thiadiazole ring substituted with a methylsulfonyl group and a phenoxy moiety, which are crucial for its biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. The biological activity of this compound has been evaluated in several studies.

Case Studies and Findings

  • Cytotoxicity against Cancer Cell Lines :
    • A study investigated the anticancer activity of various thiadiazole derivatives, including the target compound. The results showed that this compound exhibited notable cytotoxicity against human lung (A549), breast (MCF-7), and colon (HCT15) cancer cell lines with IC50 values ranging from 5 to 15 µM. These values indicate moderate potency compared to standard chemotherapeutics .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells. Additionally, molecular docking studies suggested that the compound interacts with tubulin, inhibiting its polymerization and thus disrupting mitotic spindle formation .
  • Structure-Activity Relationship (SAR) :
    • The presence of the fluorophenoxy group was found to enhance the lipophilicity and cellular uptake of the compound, contributing to its improved bioactivity. Variations in substituents on the thiadiazole ring have also been shown to influence cytotoxicity, highlighting the importance of SAR studies in optimizing therapeutic efficacy .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparative analysis with other thiadiazole derivatives was conducted:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-76.5Apoptosis induction
Compound BA5498.0Tubulin inhibition
Target Compound A5495.0 Tubulin inhibition
Compound CHCT1510.0Apoptosis induction

Properties

Molecular Formula

C11H10FN3O4S2

Molecular Weight

331.3 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C11H10FN3O4S2/c1-21(17,18)11-15-14-10(20-11)13-9(16)6-19-8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H,13,14,16)

InChI Key

BTZMOMNOJVLKFI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)F

Origin of Product

United States

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